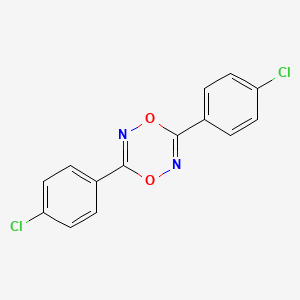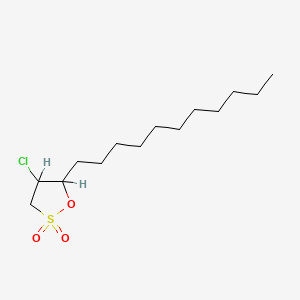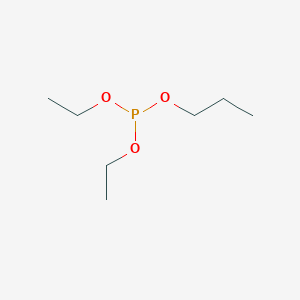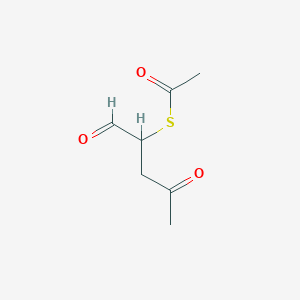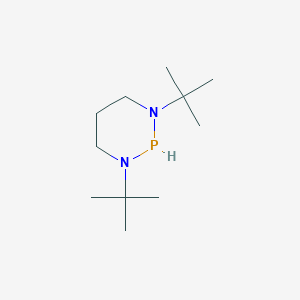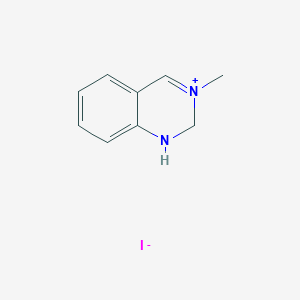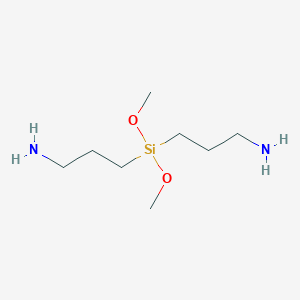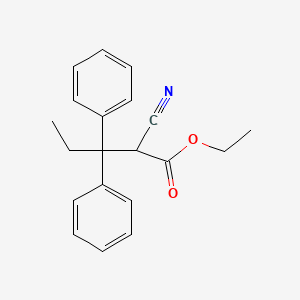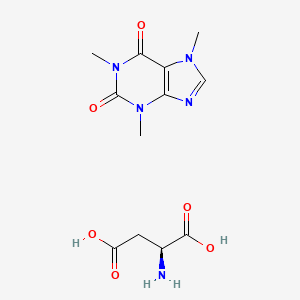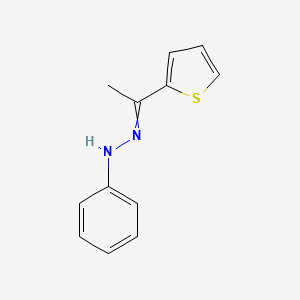
1-(2-Thienyl)ethanone phenylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Thienyl)ethanone phenylhydrazone is an organic compound with the molecular formula C12H12N2S It is a derivative of phenylhydrazone and contains a thienyl group, which is a sulfur-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-Thienyl)ethanone phenylhydrazone can be synthesized through the reaction of 1-(2-thienyl)ethanone with phenylhydrazine. The reaction typically involves mixing the two reactants in an appropriate solvent, such as ethanol, and heating the mixture under reflux conditions. The product is then isolated through filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Thienyl)ethanone phenylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The phenylhydrazone group can participate in substitution reactions, where different substituents replace the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenylhydrazones.
Aplicaciones Científicas De Investigación
1-(2-Thienyl)ethanone phenylhydrazone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Thienyl)ethanone phenylhydrazone involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways, potentially leading to biological effects such as antimicrobial or anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Thienyl)ethanone hydrazone
- 1-(2-Thienyl)ethanone (1-(2-thienyl)ethylidene)hydrazone
Uniqueness
1-(2-Thienyl)ethanone phenylhydrazone is unique due to the presence of both the thienyl and phenylhydrazone groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
55968-17-7 |
|---|---|
Fórmula molecular |
C12H12N2S |
Peso molecular |
216.30 g/mol |
Nombre IUPAC |
N-(1-thiophen-2-ylethylideneamino)aniline |
InChI |
InChI=1S/C12H12N2S/c1-10(12-8-5-9-15-12)13-14-11-6-3-2-4-7-11/h2-9,14H,1H3 |
Clave InChI |
QWAZWODLXPIHLO-UHFFFAOYSA-N |
SMILES canónico |
CC(=NNC1=CC=CC=C1)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


